3-Thietaneethanol

Description

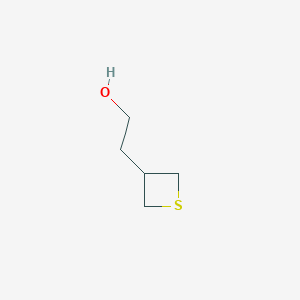

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thietan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYMDEHXWVSQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 Thietaneethanol and Thietane Systems

Ring-Opening Reactions of the Thietane (B1214591) Core

The four-membered ring of thietane is characterized by significant ring strain, which makes it prone to ring-opening reactions. solubilityofthings.comontosight.ai These reactions can be initiated by nucleophiles, acids, or other reagents and lead to a variety of sulfur-containing products. researchgate.netbenthamdirect.com

Thietanes can undergo ring-opening reactions when treated with strong nucleophiles. wikipedia.orgmsu.edu These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. The high reactivity of thietanes in these reactions is attributed to the relief of ring strain in the transition state. ontosight.ai

For instance, organolithium reagents can open the thietane ring. wikipedia.org Similarly, other strong nucleophiles can facilitate the ring-opening process. msu.edu The reaction of thietanes with nucleophiles can also be influenced by the presence of a catalyst. For example, copper-catalyzed ring-opening of thietanes with hypervalent iodine reagents has been reported to yield 1,3-difunctionalized products. acs.org

A generalized scheme for the nucleophilic ring-opening of a thietane is presented below:

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Thietanes

| Thietane Derivative | Nucleophile | Product(s) | Reference |

| Thietane | Butyllithium | Ring-opened product | wikipedia.org |

| Thietanes | Hypervalent iodine reagents (in presence of Cu catalyst) | 1,3-difunctionalized products | acs.org |

Acid-catalyzed ring-opening is a common reaction pathway for thietanes. benthamdirect.commsu.edu In the presence of an acid, the sulfur atom of the thietane ring is protonated, forming a sulfonium (B1226848) ion. This activation facilitates the attack of a nucleophile, leading to the cleavage of the ring. msu.edu The regioselectivity of the ring-opening can be influenced by the substitution pattern of the thietane.

For example, the reaction of 2,2-bis(trifluoromethyl)-4-alkoxythietanes with sulfuric acid has been reported to lead to the formation of a dimeric ether. A proposed mechanism involves the protonation of the sulfur atom, followed by ring-opening to form a carbocation stabilized by the oxygen atom of the alkoxy group.

Thietanes can undergo desulfurization reactions to form cyclopropanes. acs.org This transformation often involves the reaction of the thietane with a reagent that can abstract the sulfur atom. For example, the reaction of 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines leads to the formation of 1,1-bis(trifluoromethyl)cyclopropanes through an unusual desulfurization process. researchgate.net

The stereochemistry of the desulfurization of thietane derivatives has been studied, and the reaction is considered useful for the synthesis of cyclopropanes. acs.orgacs.org In some cases, the desulfurization of a thietane derivative can be challenging. For instance, attempts to desulfurize a spirocyclic thietane with Raney Ni resulted in a retro-[2+2] fragmentation, reforming the starting lactam. escholarship.org However, a combination of LiAlH4 for ring-opening followed by Raney Ni quench successfully yielded the desired desulfurized product. escholarship.org

The ring-opening of unsymmetrical thietanes can lead to the formation of two or more regioisomers. The regioselectivity of these reactions is a critical aspect and is influenced by both electronic and steric factors. researchgate.net In nucleophilic ring-opening reactions, the attack generally occurs at the less substituted carbon atom due to steric hindrance, similar to what is observed with thiiranes. researchgate.net

However, electronic effects can play a dominant role, especially in reactions involving carbocationic intermediates. researchgate.netresearchgate.net For instance, in the acid-catalyzed ring-opening of unsymmetrical thietanes, the nucleophile may preferentially attack the more substituted carbon atom if it can better stabilize the resulting positive charge. researchgate.net The copper-catalyzed ring-opening of unsymmetrical propylene (B89431) sulfide (B99878), a related three-membered sulfur heterocycle, showed that the major regioisomer resulted from the attack of the nucleophile at the more substituted carbon. acs.org

Table 2: Factors Influencing Regioselectivity in Thietane Ring-Opening

| Factor | Influence on Regioselectivity | Example | Reference |

| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon. | General trend for SN2 reactions. | researchgate.net |

| Electronic Effects | Attack is favored at the carbon that can better stabilize a positive charge in carbocationic intermediates. | Acid-catalyzed ring-opening. | researchgate.netresearchgate.net |

Desulfurization Reactions and Cyclopropane Formation

Derivatization and Functional Group Interconversion at the Ethanol (B145695) Moiety of 3-Thietaneethanol

The ethanol moiety of this compound provides a versatile handle for a variety of chemical transformations. The primary alcohol can be converted into a range of other functional groups through well-established synthetic methodologies. solubilityofthings.comub.eduscribd.com These transformations allow for the synthesis of a diverse library of 3-substituted thietane derivatives with modified properties and potential applications.

Key functional group interconversions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. solubilityofthings.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

Etherification: Conversion of the alcohol to an ether can be achieved through methods such as the Williamson ether synthesis.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various halogenating agents. ub.edusinica.edu.tw

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. ub.edusinica.edu.twmit.edu

These functional group interconversions are fundamental in organic synthesis and can be applied to this compound to create a wide array of derivatives for further study and application. mit.edu

Coordination Chemistry and Metal-Mediated Transformations of Thietane Ligands

Thietanes are capable of acting as ligands in metal complexes. scispace.comosti.gov Unlike the more strained and reactive thiiranes, thietanes are generally stable enough to coordinate to a metal center through the sulfur atom's lone pair of electrons. scispace.comosti.gov They can coordinate in a terminal fashion to a single metal atom or act as a bridging ligand between two metal centers. scispace.comosti.govacs.org

The coordination of a thietane to a metal center can activate the ring towards further transformations. researchgate.net Metal complexes containing thietane ligands have been shown to undergo ring-opening and cyclooligomerization reactions. scispace.comosti.gov For example, nucleophilic ring-opening of bridging thietane ligands in metal carbonyl cluster complexes has been reported. researchgate.net

Transition metal-mediated transformations of thietanes can also lead to carbonylative ring expansion. acs.org Furthermore, metal-mediated C-S bond activation is a key step in many transformations of organosulfur compounds, and this principle can be applied to thietane chemistry. researchgate.net The interaction of thietanes with metal complexes can also lead to the formation of sulfur-containing ligands through ring-opening, as seen in the photoinduced transformation of thietane to 2-propenethiolate in a triosmium cluster. acs.org The study of thietane coordination chemistry is relevant to understanding catalytic processes and for the synthesis of novel organometallic structures. researchgate.netresearchgate.netnsf.govrsc.org

Terminal and Bridging Coordination Modes

Thietane and its derivatives are effective ligands in metal complexes, capable of coordinating to one or more metal centers through the lone pairs of electrons on the sulfur atom. scispace.comosti.gov This coordination can occur in two primary modes: terminal and bridging.

In the terminal coordination mode , the thietane ligand binds to a single metal atom. acs.org The sulfur atom adopts a pyramidal geometry, with one of its lone electron pairs forming a coordinate bond with the metal. acs.org An early, structurally characterized example of a terminally coordinated thietane ligand is found in the complex Os₃(CO)₁₁[SCH₂CH₂CH₂]. acs.org In this mode, the ligands often undergo rapid inversion of configuration at the sulfur atom, a process that is typically fast on the NMR timescale at room temperature. acs.org

In the bridging coordination mode , the thietane ligand links two metal atoms simultaneously. scispace.comosti.govlibretexts.org This mode is common in polynuclear cluster complexes. scispace.comosti.gov The bridging coordination significantly activates the thietane ring toward nucleophilic attack and subsequent ring-opening. acs.org The structure of complexes like Os₃(CO)₁₀[μ-SCH₂CMe₂CH₂] showcases this bridging arrangement, where the sulfur atom is bonded to two osmium atoms. sc.edu This interaction alters the bond angles and lengths within the thietane ring, making it more susceptible to chemical transformation. acs.orgacs.org

Fundamental studies on ligand coordination differentiate between terminal and bridging modes based on the interaction of molecular orbitals. unc.edunih.govnsf.gov The stability of each mode is influenced by the metal, its oxidation state, and the surrounding ligands, which dictate the electronic and steric environment of the complex. unc.edunsf.gov

Table 1: Examples of Metal Complexes with Thietane Ligands

| Complex Formula | Metal Center(s) | Coordination Mode | Research Finding | Reference(s) |

|---|---|---|---|---|

| Os₃(CO)₁₁[SCH₂CH₂CH₂] | Osmium (Os) | Terminal | First structurally characterized cluster with a terminal thietane ligand. | acs.org |

| Os₃(CO)₁₀[μ-SCH₂CMe₂CH₂] | Osmium (Os) | Bridging | Bridging coordination activates the ring for nucleophilic attack. | sc.edu |

| Re₂(CO)₉(thietane) | Rhenium (Re) | Terminal | Serves as a catalyst for cyclooligomerization of thietanes. | scispace.com |

| Ru₄(CO)₁₁(SCH₂CH₂CH₂)(μ-H)₄ | Ruthenium (Ru) | Terminal | Precursor for catalytic cyclooligomerization of thietane. | osti.gov |

Metal-Promoted Ring-Opening and Cyclooligomerization

The inherent strain of the thietane ring makes it a valuable substrate for ring-opening reactions, which can be promoted by metal complexes. scispace.comosti.gov These reactions often lead to the formation of polymers or macrocyclic polythioethers through cyclooligomerization. scispace.comacs.org

Metal carbonyl complexes, particularly those of rhenium, osmium, and ruthenium, have been shown to be effective catalysts for the cyclooligomerization of thietane. scispace.comosti.govsemanticscholar.org For instance, dirhenium complexes like Re₂(CO)₉(NCMe) can catalyze the formation of macrocycles such as 1,5,9-trithiacyclododecane (B15478775) (12S3) and 1,5,9,13,17,21-hexathiacyclotetracosane (B14665838) (24S6) from thietane. scispace.comosti.gov Trirhenium and tetraosmium cluster complexes also demonstrate catalytic activity, with the selectivity for specific macrocycles depending on the catalyst and reaction conditions. osti.govacs.org

The mechanism for these transformations generally involves the initial coordination of the thietane to the metal center, followed by ring-opening. osti.govresearchgate.net Bridging coordination, in particular, facilitates this process by weakening the C-S bonds of the thietane ring, making it more susceptible to cleavage. acs.org The resulting open-chain fragment can then react with other thietane molecules, propagating the oligomerization process until cyclization occurs to yield a stable macrocycle. scispace.com

Table 2: Catalytic Cyclooligomerization of Thietane

| Catalyst Precursor | Major Products | Key Observation | Reference(s) |

|---|---|---|---|

| Re₂(CO)₉(NCMe) | Polythiolactone Macrocycles (from β-propiothiolactone) | Activates the heterocyclic ring for opening under mild conditions. | scispace.comresearchgate.net |

| Trirhenium Cluster Complexes | Polythiaether Macrocycles | Provides a synthetic route to various polythiaether macrocycles. | acs.org |

| Os₄(CO)₁₁(NCMe)(μ-H)₄ | 1,5,9-trithiacyclododecane (12S3), 24S6 | Efficient catalysis with a 6/1 preference for 12S3. | osti.gov |

| Ru₄(CO)₁₂(μ-H)₄ | 1,5,9-trithiacyclododecane (12S3), 24S6 | Effective catalyst precursor, though the cluster may decompose. | osti.gov |

Electrophilic and Radical Reactions of Thietane Derivatives

Beyond metal-promoted pathways, thietane derivatives undergo reactions with various electrophiles and can be involved in radical processes. The sulfur atom in the thietane ring is nucleophilic and can react with electrophiles. msu.eduresearchgate.net For example, reaction with halogens like chlorine can lead to an intermediate chlorosulfonium species, which subsequently undergoes ring-opening via nucleophilic substitution by the halide ion. msu.edu Similarly, oxidation of the sulfur atom using reagents like hydrogen peroxide or potassium permanganate (B83412) yields the corresponding thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). nih.govresearchgate.net These oxidation reactions can produce cis/trans isomers depending on the substituents on the thietane ring. researchgate.net

The study of thietane radical cations, often generated through photoinduced electron transfer (PET), reveals complex reaction pathways. conicet.gov.ar The oxidative PET cycloreversion of thietane derivatives can lead to ring splitting. conicet.gov.ar The specific outcome of these radical reactions is highly dependent on the structure of the thietane derivative. conicet.gov.ar For instance, theoretical studies on thietane radical cations suggest that the mechanism can be either stepwise or concerted, with substituents influencing the preferred reaction pathway. conicet.gov.ar Furthermore, photochemical reactions involving carbenes can induce ring expansion of thietanes to form five-membered thiolane derivatives, a process believed to proceed through a diradical intermediate. rsc.org

Table 3: Summary of Electrophilic and Radical Reactions

| Reaction Type | Reagent(s) | Product Type(s) | Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| Electrophilic Addition | Chlorine (Cl₂) | Ring-opened chloro-substituted thioethers | Involves a chlorosulfonium intermediate followed by ring-opening. | msu.edu |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Thietane-1-oxides, Thietane-1,1-dioxides | Stepwise oxidation of the sulfur atom. | nih.govresearchgate.net |

| Radical Cation Cycloreversion | Photo-sensitizers (e.g., DCA) | Ring-split products | Involves the formation of a thietane radical cation. | conicet.gov.ar |

| Photochemical Ring Expansion | Carbenes (from diazo compounds) | Thiolane derivatives | Proceeds via ylide formation and a diradical pathway. | rsc.org |

Mechanistic Investigations and Theoretical Studies of Thietane Systems

Elucidation of Reaction Mechanisms in Thietane (B1214591) Transformations

The reactions of thietanes are largely driven by the relief of ring strain. msu.edu Various synthetic methods have been developed for thietanes, including nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions. nih.govbeilstein-journals.orgresearchgate.net The mechanisms of these transformations often involve distinct intermediates that define the reaction outcome.

Carbocationic intermediates play a significant role in both the formation and subsequent reactions of thietanes. For instance, the acid-catalyzed dimerization of certain alkoxy-thietanes proceeds through the formation of an oxygen-stabilized carbocation. beilstein-journals.org This intermediate is generated by the protonation of the thietane sulfur atom, followed by ring opening. beilstein-journals.org The subsequent electrophilic attack of this carbocation on another thietane molecule drives the reaction forward. beilstein-journals.org A phenyl substituent on the thietane ring can stabilize a developing carbocation to such an extent that an S\N1 (unimolecular nucleophilic substitution) pathway is favored. msu.edu

Recent studies have also demonstrated the generation of carbocations on the thietane dioxide ring using catalytic Lewis or Brønsted acids. chemrxiv.org This approach allows for the direct coupling of benzylic tertiary alcohols of thietane dioxides with various nucleophiles like arenes, thiols, and alcohols. chemrxiv.org Gold-catalyzed [2+2] cycloadditions of allenenes have also been mechanistically studied, with preliminary findings suggesting the stepwise formation of carbocationic intermediates. acs.org

The regioselectivity of ring-opening reactions in unsymmetrical thietanes is heavily influenced by electronic effects when electropositive intermediates are involved. researchgate.net In the presence of Lewis acids, nucleophilic attack on 2-aryl or 2-alkenyl substituted thiiranes (a related three-membered sulfur heterocycle) occurs at the more substituted carbon atom, a phenomenon attributed to the stabilization of the resulting carbocation by the substituent. researchgate.net This principle of electronic control is also pertinent to the electrophilic ring expansions of thietanes. researchgate.net

Table 1: Examples of Reactions Involving Carbocationic Intermediates in Thietane Chemistry

| Reaction Type | Reactant(s) | Intermediate | Product(s) | Ref. |

|---|---|---|---|---|

| Acid-catalyzed Dimerization | 2,2-bis(trifluoromethyl)-4-alkoxy-thietane | Oxygen-stabilized carbocation | 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes or bicyclic ethers | beilstein-journals.org |

| Friedel-Crafts type Reaction | 3-Aryl-3-hydroxythietane dioxide | Benzylic carbocation | 3,3-Diarylthietane dioxide | chemrxiv.org |

| Gold-catalyzed Cycloaddition | 1,6-Allenenes | Carbocationic intermediates | Cyclobutane derivatives | acs.org |

| Nucleophilic Ring Opening | Phenyl-substituted thietane | Stabilized carbocation | Ring-opened product | msu.edu |

Photochemical reactions of thietanes often proceed through different mechanistic pathways, including the formation of diradical and zwitterionic intermediates. The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, is a key method for synthesizing thietanes. nih.gov The mechanism of this reaction can involve the excited triplet state of the thione. nih.govresearchgate.net

Photolysis of thietanes can lead to the formation of alkenes via biradical intermediates. The stereochemistry of the starting thietane is often preserved in the resulting alkene, suggesting a concerted or rapidly collapsing diradical pathway. For instance, photolysis of cis-substituted thietanes yields cis-alkenes, while trans-substituted thietanes produce trans-alkenes.

In some cases, photochemical reactions can involve zwitterionic intermediates. The photochemical cycloaddition of thioamides and thioimides with alkenes can lead to thietanes, which may then undergo ring-opening to form zwitterions or diradicals. clockss.org Similarly, amine-catalyzed reactions of allenoates with dithioesters can be tuned to produce either [4+2] or [2+2] cycloadducts through the formation of a zwitterionic intermediate. rsc.org The nucleophilic addition of the amine catalyst to the allenoate initiates the formation of this zwitterion. rsc.org

Ring expansion reactions of thietanes under photochemical conditions have been shown to proceed via a diradical pathway. rsc.org DFT calculations have supported the formation of an ylide intermediate followed by a ring expansion that occurs through a diradical mechanism. rsc.orgescholarship.org

Table 2: Intermediates in Photochemical and Amine-Catalyzed Thietane Reactions

| Reaction Type | Reactant(s) | Intermediate Type(s) | Product(s) | Ref. |

|---|---|---|---|---|

| Photolysis | Thietane | Diradical | Alkene, Thioformaldehyde | cdnsciencepub.com |

| Thia-Paternò–Büchi Reaction | Thione, Alkene | Excited Triplet State, Diradical | Thietane | nih.govresearchgate.net |

| Amine-catalyzed Cycloaddition | Allenoate, Dithioester | Zwitterion | Dihydro-oxathiine or Thietane | rsc.org |

| Photochemical Ring Expansion | Thietane, Diazo compound | Carbene, Ylide, Diradical | Thiolane derivative | rsc.orgrsc.orgsnnu.edu.cn |

| Photochemical Cycloaddition | Thioimide, Alkene | Zwitterion or Diradical | Thietane | clockss.org |

Carbocationic Intermediates in Ring Formation and Derivatization

Stereochemical Aspects of Thietane Reactions

The stereochemistry of reactions involving thietanes is a crucial aspect that provides insight into the reaction mechanisms. As mentioned earlier, the photolytic fragmentation of thietanes to alkenes often proceeds with retention of stereochemistry.

However, the thermal desulfurization of thietane sulfones to cyclopropanes shows a net crossover of stereochemistry. acs.org For example, cis-2,4-dimethylthietane sulfone primarily yields trans-1,2-dimethylcyclopropane (B1237784) upon pyrolysis, and the trans-isomer mainly gives the cis-cyclopropane. acs.org This stereochemical outcome is consistent with a mechanism involving a trimethylene diradical intermediate. acs.org

In the context of ring expansion reactions, studies have revealed significant differences in the stereoselectivity of ring expansions of oxetane (B1205548) and thietane ylides under photochemical conditions. rsc.orgrsc.org These differences have been attributed to the distinct bond lengths in the free oxygen or sulfur ylide intermediates. rsc.org Computational studies have been instrumental in understanding these stereochemical outcomes. escholarship.org

The lithiation of thietane 1-oxides has also been investigated, demonstrating that the stereochemistry of the starting material can influence that of the products. rsc.org This suggests that the organometallic intermediates involved in these reactions have a degree of configurational stability. rsc.org

Computational Chemistry and Molecular Modeling of Thietane Structures and Reactivity

Computational chemistry has become an indispensable tool for understanding the structures, properties, and reactivity of thietane systems. researchgate.net Theoretical calculations provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) and other high-level ab initio methods are frequently used to model reaction pathways and predict the feasibility of different mechanisms. escholarship.orgresearchgate.netnih.gov For example, DFT calculations have been employed to investigate the ring expansion of thietanes, confirming a diradical pathway for the rearrangement of the initially formed sulfur ylide. rsc.orgescholarship.org These calculations have also helped to explain the observed differences in stereoselectivity between oxetane and thietane ring expansions. rsc.orgescholarship.org

Computational studies have also been used to elucidate the mechanisms of gold-catalyzed cycloadditions, supporting the involvement of carbocationic intermediates. acs.org Furthermore, theoretical models have been developed to predict reaction paths in a more automated fashion by combining chemical theory with heuristics, which can help navigate the complex chemical space of possible reaction pathways. rsc.org

The reactivity of thietanes is intrinsically linked to their electronic structure and the strain energy of the four-membered ring. acs.orgacs.org The strain energy of thietane is approximately 19.6 kcal/mol. dtic.mil Computational studies have shown that for four-membered rings like thietane, their reactivity in nucleophilic substitution reactions can be largely explained by the relief of this ring strain. acs.org

Quantum mechanical calculations have been used to investigate the electronic structure of thietane and its isomers. aip.org These studies provide data on properties such as ionization energies and electron scattering cross-sections, which are influenced by the electronic structure. aip.org High-resolution vibrational spectroscopy combined with quantum-chemical calculations has been used to study the thietane cation, revealing details about its ring-puckering vibrational mode. ebi.ac.uk

The electronic structure of strained, fused thietane systems has also been investigated using UV photoelectron spectroscopy and ab initio calculations. researchgate.netacs.org These studies aim to understand how the strain of the four-membered ring affects the electronic structure of the molecule as a whole. researchgate.netacs.org

Table 3: Calculated Strain Energies of Four-Membered Heterocycles

| Compound | Experimental Strain Energy (kcal/mol) | Calculated Strain Energy (MP2(Full)/6-31+G(d)) (kcal/mol) | Ref. |

|---|---|---|---|

| Oxetane | 25.5 | 26.3 | dtic.mil |

| Thietane | 19.6 | 23.1 | dtic.mil |

Strategic Applications of 3 Thietaneethanol and Thietane Derivatives in Advanced Organic Synthesis

Thietanes as Building Blocks for Complex Molecular Architectures

Thietanes are valuable building blocks in organic synthesis, prized for their unique combination of ring strain and the presence of a versatile sulfur heteroatom. vulcanchem.comeurekalert.org This inherent strain facilitates a variety of ring-opening reactions, allowing for the introduction of sulfur-containing fragments into larger, more complex molecules. eurekalert.org The ability to construct intricate molecular frameworks from relatively simple thietane (B1214591) precursors underscores their importance in synthetic chemistry. u-tokyo.ac.jpcaltech.edu

The synthesis of complex organic molecules is a significant challenge that requires careful planning. eurekalert.orgnumberanalytics.com Thietane derivatives serve as important intermediates in the preparation of these complex structures. researchgate.netijarst.in For instance, they have been utilized in the synthesis of biologically active compounds, including modifications of potent drugs like taxoids. eurekalert.org The strategic incorporation of the thietane ring can lead to the development of novel molecular scaffolds that are otherwise difficult to access. eurekalert.org

The versatility of thietanes is further expanded by the various synthetic methods available for their preparation, including photochemical [2+2] cycloadditions and ring expansions of thiiranes. researchgate.net These methods provide access to a wide range of substituted thietanes, which can then be used in the assembly of diverse and complex molecular architectures, from lipids and carbohydrates to various carbocyclic and heterocyclic systems. u-tokyo.ac.jpcaltech.eduresearchgate.net

Table 1: Examples of Complex Molecular Scaffolds Derived from Thietane Building Blocks

| Starting Material Class | Reaction Type | Resulting Molecular Architecture | Significance |

| Substituted Thietanes | Ring-opening with nucleophiles | Functionalized acyclic thioethers | Introduction of sulfur-containing chains |

| Thietane Dioxides | C-H functionalization | Highly substituted chiral molecules | Access to complex 3D structures. vulcanchem.com |

| Thietanes | Ring expansion reactions | 5-, 6-, and 7-membered sulfur heterocycles | Synthesis of larger heterocyclic systems. eurekalert.org |

| Spirothietanes | Photochemical cycloaddition | Polycyclic spiro compounds | Creation of unique and rigid scaffolds. researchgate.net |

This table illustrates the potential of thietane derivatives to serve as foundational components in the synthesis of diverse and complex molecular structures.

Role of 3-Thietaneethanol as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that possesses both a reactive thietane ring and a primary alcohol. This combination of functional groups makes it a highly versatile intermediate in organic synthesis. organic-chemistry.org The hydroxyl group can undergo a wide range of standard transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group, allowing for the introduction of various functionalities.

Simultaneously, the thietane ring can participate in reactions characteristic of strained sulfur heterocycles. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the reactivity and properties of the ring. More importantly, the ring is susceptible to opening by various nucleophiles and electrophiles, providing a pathway to linear sulfur-containing compounds. eurekalert.org This dual reactivity allows for a stepwise or tandem functionalization strategy, where either the alcohol or the thietane ring can be manipulated selectively.

The ability to act as a precursor for a variety of derivatives makes this compound a valuable tool for building molecular diversity. For example, the ethanol (B145695) side chain can be elongated or modified to append other molecular fragments, while the thietane ring can be opened at a later synthetic stage to unveil a thiol or other sulfur-containing group, which can then be used for further coupling reactions.

Table 2: Potential Synthetic Transformations of this compound

| Reagent/Condition | Functional Group Targeted | Product Type |

| PCC or Swern Oxidation | Primary Alcohol | 3-Thietaneacetaldehyde |

| Jones Oxidation | Primary Alcohol | 3-Thietaneacetic acid |

| Acyl chloride, Pyridine | Primary Alcohol | Ester derivative |

| H₂O₂, Acetic Acid | Thietane Sulfur | This compound-1-oxide (Sulfoxide) |

| m-CPBA (2 equiv.) | Thietane Sulfur | This compound-1,1-dioxide (Sulfone) |

| Organolithium reagent | Thietane Ring | Ring-opened mercapto alcohol |

This table outlines some of the potential chemical modifications of this compound, highlighting its versatility as a synthetic intermediate.

Construction of Sulfur-Containing Acyclic and Heterocyclic Compounds

Thietanes are well-established precursors for the synthesis of a variety of sulfur-containing compounds, both acyclic and heterocyclic. eurekalert.orgresearchgate.netresearchgate.net The ring-opening of thietanes with nucleophiles, such as organometallics, amines, or other sulfur nucleophiles, leads to the formation of 1,3-difunctionalized acyclic compounds. In the case of this compound, such reactions would yield acyclic molecules containing both a sulfur moiety and the original (or a modified) hydroxyethyl (B10761427) side chain.

Furthermore, thietanes can undergo ring expansion reactions to form larger, more stable heterocyclic systems. eurekalert.org These transformations can be promoted by various reagents and conditions, leading to the formation of five-membered (tetrahydrothiophenes), six-membered (thianes), or even larger sulfur-containing rings. eurekalert.orgchemistryviews.org These ring expansion strategies are powerful tools for accessing a diverse array of heterocyclic structures that are prevalent in pharmaceuticals and materials science. ijarst.inchemistryviews.org

The synthesis of sulfur-containing heterocycles is a significant area of research due to the wide-ranging applications of these compounds. arkat-usa.orgmdpi.com By using this compound as a starting point, it is possible to envision synthetic routes to novel substituted sulfur heterocycles where the ethanol side chain provides a handle for further functionalization or for modulating the physicochemical properties of the final molecule.

Bioisosteric Applications of Thietanes in Molecular Design

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a key strategy in medicinal chemistry for lead optimization. numberanalytics.comnih.gov Thietanes have emerged as interesting bioisosteres for various functional groups. ijarst.inresearchgate.net Their four-membered ring structure offers a unique three-dimensional profile that can be more advantageous than more traditional, planar aromatic rings or flexible acyclic chains.

The thietane ring is often considered a bioisosteric replacement for a carbonyl group, a gem-dimethyl group, or even an oxetane (B1205548) ring. nih.gov The introduction of a thietane can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, replacing a metabolically labile group with a more stable thietane ring can improve the pharmacokinetic profile of a drug candidate.

This compound, in particular, could serve as a bioisosteric replacement for serine or other hydroxy-amino acid analogs in peptidomimetics, or for diol fragments in natural products. The thietane ring introduces a defined conformational constraint and can engage in specific interactions with biological targets, while the ethanol tail provides a point for attachment and can mimic the side chain of a natural amino acid. The potential to oxidize the sulfur to a sulfoxide or sulfone further expands the range of properties that can be accessed, as these oxidized forms are more polar and can act as hydrogen bond acceptors. This makes thietane-containing building blocks like this compound valuable additions to the medicinal chemist's toolbox for designing next-generation therapeutics. u-tokyo.ac.jp

Future Research Directions and Unexplored Avenues in 3 Thietaneethanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of thietanes has traditionally involved methods like intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. beilstein-journals.org However, the future of 3-Thietaneethanol synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Key Future Research Areas:

Green Chemistry Approaches: A significant push towards "green chemistry" is anticipated, focusing on the use of bio-based starting materials and environmentally benign catalysts. mdpi.com Research into synthesizing this compound precursors from renewable resources will be a key area of exploration.

Catalytic C-S Bond Formation: The development of novel catalytic systems for the efficient formation of the thietane (B1214591) ring is a primary objective. This includes exploring transition-metal catalysis, photoredox catalysis, and organocatalysis to construct the C-S bonds with high selectivity and yield under mild conditions. researchgate.nethilarispublisher.com

One-Pot Syntheses: Designing one-pot or domino reactions that allow for the construction of the this compound scaffold from simple, readily available starting materials would significantly improve synthetic efficiency. researchgate.net For instance, a one-pot synthesis of 3-amino thietane from allyl thiol and cyanamide (B42294) has been reported, showcasing the potential for such strategies. researchgate.net

Asymmetric Synthesis: The development of enantioselective synthetic routes to chiral this compound derivatives is a critical unmet need. This will require the design of new chiral catalysts or auxiliaries that can control the stereochemistry during the ring-forming step.

| Synthetic Strategy | Description | Potential Advantages |

| Biocatalysis | Utilizing enzymes to catalyze the formation of the thietane ring or its precursors. | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Performing synthetic steps in a continuous flow reactor. | Improved safety, scalability, and control over reaction parameters. |

| Photochemical Methods | Using light to initiate ring-forming reactions, such as [2+2] cycloadditions. acs.org | Access to unique reactivity and potentially milder reaction conditions. acs.org |

Exploration of New Reactivity Patterns and Catalytic Systems

The strained four-membered ring of this compound dictates its reactivity, making it a versatile intermediate for further chemical transformations. researchgate.net Future research will likely focus on uncovering new reactivity patterns and developing catalytic systems to exploit them.

Unexplored Reactivity and Catalysis:

Ring-Opening Reactions: While ring-opening of thietanes is known, a systematic exploration of catalytic ring-opening reactions of this compound with a wide range of nucleophiles and electrophiles is still needed. This could provide access to a diverse array of functionalized sulfur-containing acyclic compounds.

C-H Functionalization: Direct functionalization of the C-H bonds of the thietane ring in this compound would be a highly atom-economical approach to introduce new substituents. Developing selective catalysts for this purpose is a significant challenge and a promising research direction.

Thietane as a Ligand: The sulfur atom in the thietane ring can coordinate to metal centers. Investigating the coordination chemistry of this compound and its derivatives could lead to the development of novel ligands for catalysis.

Insertion Reactions: Exploring the insertion of molecules like carbon monoxide (CO) into the C-S bonds of the thietane ring, potentially mediated by transition metal catalysts, could open up new pathways to sulfur-containing carbonyl compounds. researchgate.net

Advanced Computational Studies for Predictive Design

Computational chemistry is poised to play an increasingly integral role in guiding the synthesis and application of this compound. rsc.orgmdpi.com By leveraging theoretical models, researchers can predict molecular properties and reaction outcomes, thereby accelerating the discovery process. mdpi.com

Future Computational Directions:

Machine Learning for Reaction Prediction: The use of machine learning algorithms, trained on existing reaction data, can help predict the outcomes of new synthetic reactions involving this compound. rsc.org This can accelerate the optimization of reaction conditions and the discovery of novel transformations. rsc.org

Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations can provide a deep understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound. mit.edu This knowledge can be used to design more efficient catalysts and reaction pathways. mit.edu

Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict key properties of molecules containing the this compound scaffold, such as solubility, polarity, and conformational preferences. researchgate.net This information is crucial for designing molecules with specific applications in mind, for example, in medicinal chemistry. researchgate.netogarev-online.ru

Virtual Screening for Biological Activity: For applications in drug discovery, computational docking and virtual screening can be used to predict the binding affinity of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and testing. ogarev-online.ru

| Computational Tool | Application in this compound Research |

| Machine Learning (ML) | Predicting reaction outcomes, identifying promising solvent candidates. energy.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, understanding electronic structure. mit.edu |

| Molecular Dynamics (MD) | Simulating the conformational behavior of this compound derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their structure. |

Integration of this compound into Emerging Synthetic Methodologies

To fully realize the potential of this compound, it must be integrated into the latest and most powerful synthetic methodologies. kuleuven.be This will enable the rapid and efficient construction of complex molecules incorporating this unique building block.

Emerging Methodologies for Integration:

Late-Stage Functionalization: Developing methods to introduce the this compound motif into complex molecules at a late stage of the synthesis is highly desirable. This would allow for the rapid diversification of drug candidates and other functional molecules.

Diversity-Oriented Synthesis (DOS): Utilizing this compound as a core scaffold in diversity-oriented synthesis campaigns could lead to the creation of libraries of structurally diverse compounds for high-throughput screening. hilarispublisher.com

Bioconjugation: Exploring the use of this compound derivatives in bioconjugation reactions could enable the labeling of proteins and other biomolecules, with potential applications in diagnostics and therapeutics.

Metal-Organic Frameworks (MOFs): Incorporating this compound or its derivatives as linkers in the synthesis of metal-organic frameworks could lead to new materials with unique catalytic or sorption properties. berkeley.edu

Q & A

Q. What are the established synthetic routes for 3-Thietaneethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Protocols : Common methods include nucleophilic substitution reactions involving thietane derivatives and ethanolamine precursors. For example, reacting 3-thietane with ethylene oxide under controlled pH (e.g., acidic or basic catalysis) .

- Optimization : Yield depends on temperature (typically 60–80°C), solvent polarity (e.g., toluene or acetonitrile), and catalyst selection (e.g., triethylamine for deprotonation) .

- Purity Control : Use thin-layer chromatography (TLC) or HPLC with methanol-acetonitrile mobile phases to monitor byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for this compound?

Methodological Answer:

- Data Reconciliation :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature) to isolate variables .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

- Advanced Analytics : Employ DSC (differential scanning calorimetry) to re-evaluate decomposition temperatures .

Q. What experimental designs are optimal for studying this compound’s reactivity in novel catalytic systems?

Methodological Answer:

Q. How can computational methods predict this compound’s behavior in complex biological or environmental systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Validation : Compare in-silico results with experimental ecotoxicity assays (e.g., Daphnia magna tests) .

Data Reporting and Ethical Considerations

Q. What are the best practices for documenting contradictory findings in this compound research?

Methodological Answer:

- Transparent Reporting :

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for studies involving human/animal models .

Tables for Key Characterization Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Boiling Point | DSC | 215–220°C | |

| LogP (Partition Coefficient) | HPLC | 1.2 ± 0.3 | |

| NMR (CDCl) | 400 MHz | δ 3.25 (t, J=6.5 Hz, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.